4-(2-nitrovinyl)benzene-1,2-diol

Catalog No.
S624789
CAS No.
108074-44-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-nitrovinyl)benzene-1,2-diol

CAS Number

108074-44-8

Product Name

4-(2-nitrovinyl)benzene-1,2-diol

IUPAC Name

4-[(E)-2-nitroethenyl]benzene-1,2-diol

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+

InChI Key

LLJASJHXECDHOM-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Synonyms

1,2-dihydroxy-4-(nitroethenyl)benzene, SL-1, SL-1 pigment

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O

Application in Metabolic Engineering and Diol Biosynthesis

Specific Scientific Field: Metabolic Engineering and Biotechnology

Summary of the Application: The compound is involved in the biosynthetic pathways of diols from renewable biomass in Escherichia coli . Diols have wide applications in many fields, such as clothing, biofuels, food, surfactant, and cosmetics .

Methods of Application or Experimental Procedures: The production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network, has been enhanced through metabolic-engineering strategies .

Results or Outcomes: The dynamic regulation by multiple control modules balances growth and production, directing carbon sources for diol production . The challenges in the diol-biosynthesis process remain, and potential methods to improve the diol-producing ability of the host are suggested .

Application in Antibacterial Activity

Specific Scientific Field: Pharmacology and Microbiology

Summary of the Application: The compound exhibits strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .

Methods of Application or Experimental Procedures: The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .

Results or Outcomes: The compound has a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .

Application in Colorimetric Detection of Metal Ions

Specific Scientific Field: Analytical Chemistry

Summary of the Application: The compound “SL-1” has been used as a colorimetric chemosensor for the detection of multiple metal ions .

Methods of Application or Experimental Procedures: The sensing ability of the compound towards various metal ions was investigated using the UV-Visible spectra monitoring method in a mixture of H2O and dimethylformamide (DMF) solvent .

Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69-288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .

Application in Antiviral Activity

Specific Scientific Field: Pharmacology

Methods of Application or Experimental Procedures: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes: Among all tested compounds, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Pesticide Development

Specific Scientific Field: Agricultural Chemistry

Methods of Application or Experimental Procedures: The compound was obtained using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .

Results or Outcomes: The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .

Application in Environmental Monitoring

Specific Scientific Field: Environmental Science

Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69–288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .

4-(2-Nitrovinyl)benzene-1,2-diol is an organic compound with the molecular formula C₈H₇NO₄. It features a benzene ring substituted with a nitrovinyl group and two hydroxyl groups located at the ortho positions. This compound is derived from catechol and exhibits unique properties due to its functional groups, making it relevant in various scientific fields, including organic chemistry and medicinal research.

  • The nitro group can be a potential explosive hazard if heated rapidly or exposed to strong oxidizing agents [].
  • Catechol can be an irritant and may cause skin sensitization [].

  • Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitro group can be reduced to yield amines, often using catalytic hydrogenation or reducing agents like sodium borohydride.
  • Substitution: The compound can participate in electrophilic aromatic substitution reactions on the benzene ring, involving reagents such as halogens or nitrating agents under acidic conditions.

Research into the biological activity of 4-(2-nitrovinyl)benzene-1,2-diol indicates potential interactions with various biomolecules. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl groups can engage in hydrogen bonding with proteins. This suggests possible applications in drug development and therapeutic research .

The synthesis of 4-(2-nitrovinyl)benzene-1,2-diol typically involves two main steps:

  • Nitration of Catechol: Catechol is nitrated using nitric acid to produce 4-nitrocatechol.
  • Vinylation Reaction: The resulting 4-nitrocatechol undergoes a vinylation reaction with acetaldehyde under basic conditions to yield 4-(2-nitrovinyl)benzene-1,2-diol.

In industrial settings, these processes are scaled up using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high yields and purity .

4-(2-Nitrovinyl)benzene-1,2-diol has diverse applications:

  • Chemical Research: Serves as a precursor for synthesizing various organic compounds.
  • Biological Studies: Investigated for its potential antimicrobial and antioxidant properties.
  • Industrial Use: Employed in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 4-(2-nitrovinyl)benzene-1,2-diol with biological systems have revealed its potential as a ligand for various enzymes and receptors. Its unique structure allows it to form stable complexes that could influence biochemical pathways. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 4-(2-nitrovinyl)benzene-1,2-diol:

Compound NameStructural FeaturesUniqueness
Catechol1,2-Dihydroxybenzene; lacks nitrovinyl groupNo nitro or vinyl substituents
4-Nitrocatechol1,2-Dihydroxy-4-nitrobenzene; lacks vinyl groupContains nitro but no vinyl functionality
4-Vinylcatechol1,2-Dihydroxy-4-vinylbenzene; lacks nitro groupContains vinyl but no nitro functionality

The uniqueness of 4-(2-nitrovinyl)benzene-1,2-diol lies in its combination of both nitro and vinyl groups on a catechol structure. This dual functionality imparts distinct chemical reactivity and potential biological activity that sets it apart from its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

181.03750770 g/mol

Monoisotopic Mass

181.03750770 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-14
Mikami Y; Takahashi K; Fukushima K; Yazawa K; Arai T; Kubo A; Saito N; Kawakami N; A new pigment from Streptomyces lavendulae, Journal of Antibiotics, 403, 386-387. DOI:10.7164/antibiotics.40.385 PMID:3570990

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